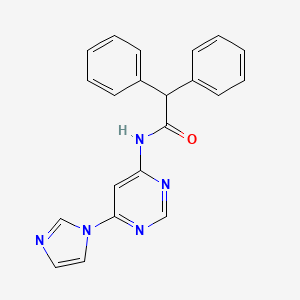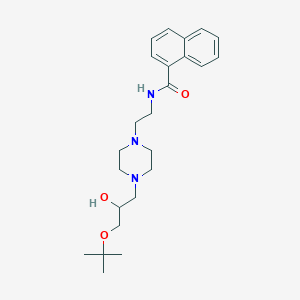![molecular formula C20H23N3O4S2 B2497990 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide CAS No. 900135-87-7](/img/structure/B2497990.png)
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to a class of chemicals that have shown potential in various pharmacological applications. Its detailed chemical structure and properties have been the subject of several studies.
Synthesis Analysis
- The synthesis of this compound involves complex chemical processes. For instance, Jia et al. (2004) described the synthesis of similar N,N-dialkylated piperazine derivatives as potent factor Xa inhibitors, showcasing the intricate steps involved in synthesizing such compounds (Jia et al., 2004).
Molecular Structure Analysis
- Xiao et al. (2022) conducted a study on benzenesulfonamide compounds with piperazine heterocycles, utilizing density functional theory (DFT) for molecular structure analysis. Such studies provide insights into the optimized structures of molecules like the one (Xiao et al., 2022).
Chemical Reactions and Properties
- Research by Shaheen et al. (2018) on organotin(IV) derivatives, including a compound with a similar piperazine structure, sheds light on the chemical reactions and properties of such compounds. These include their reactivity and interaction with other chemical entities (Shaheen et al., 2018).
Physical Properties Analysis
- The physical properties of similar compounds have been studied by Mahesha et al. (2019), who analyzed the molecular conformations and intermolecular interactions of closely related piperazine derivatives (Mahesha et al., 2019).
Chemical Properties Analysis
- The chemical properties, such as binding affinities and receptor interactions, of related piperazine compounds were explored by Park et al. (2010), providing a basis for understanding the chemical behavior of the compound (Park et al., 2010).
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
Piperazine derivatives, including carbothioamides, have shown potential in biological activities. For instance, derivatives of piperazine carbothioamides exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Metabolic Pathways in Drug Development
The metabolic pathways of related compounds, such as Lu AA21004 (a novel antidepressant), have been extensively studied. Understanding the oxidative metabolism of these compounds using human liver microsomes and enzymes can inform the development of new drugs (Hvenegaard et al., 2012).
Anti-Malarial Properties
Certain piperazine derivatives have demonstrated anti-malarial activity. The crystal structures of these compounds, including active and non-active derivatives, offer insights into the molecular features critical for generating this activity (Cunico et al., 2009).
Hypoglycemic Activities
N-(1-Adamantyl)carbothioamide derivatives, which are structurally related, have shown hypoglycemic activities in diabetic rat models. These findings highlight the potential of piperazine carbothioamides in diabetes treatment (Al-Abdullah et al., 2015).
Organotin(IV) Derivatives for Cancer Therapy
Organotin(IV) derivatives of piperazine carbothioates have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. This suggests their potential use in cancer therapy (Shaheen et al., 2018).
Antitumor Activity and DNA Affinity
Bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines, structurally related to piperazine derivatives, have been evaluated for their DNA affinity and antitumor activity. Such studies contribute to the understanding of how these compounds interact with DNA and their potential in cancer treatment (Al-Soud & Al-Masoudi, 2004).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-29(24,25)17-5-3-16(4-6-17)21-20(28)23-10-8-22(9-11-23)13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEGORRKGNWWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)


![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)
![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)
![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)


